molecular formula C15H15ClN2O2 B15035854 2-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B15035854
M. Wt: 290.74 g/mol
InChI Key: JSNRJDWFJQCGFC-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted phenoxy group and a pyridinylacetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide typically involves the reaction of 4-chloro-2-methylphenol with 2-bromoacetyl chloride to form an intermediate, which is then reacted with 6-methyl-2-aminopyridine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide shares structural similarities with other phenoxyacetamide derivatives and pyridinylacetamide compounds.
  • Examples include 2-(4-chlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide and 2-(4-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide.

Uniqueness

  • The presence of both the chloro-substituted phenoxy group and the pyridinylacetamide moiety in this compound imparts unique chemical and biological properties that distinguish it from other similar compounds.
  • Its specific substitution pattern and functional groups contribute to its distinct reactivity and potential applications.

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C15H15ClN2O2/c1-10-8-12(16)6-7-13(10)20-9-15(19)18-14-5-3-4-11(2)17-14/h3-8H,9H2,1-2H3,(H,17,18,19)

InChI Key

JSNRJDWFJQCGFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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